molecular formula C21H21NO4 B613592 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid CAS No. 288617-76-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Katalognummer: B613592
CAS-Nummer: 288617-76-5
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: FNCSRFHDUZYOCR-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorenylmethoxycarbonyl Protecting Group Configuration

The fluorenylmethoxycarbonyl protecting group represents one of the most widely utilized base-labile protecting groups in contemporary organic synthesis, consisting of a fluorenyl ring system connected to a methoxycarbonyl moiety that forms a carbamate linkage with the protected amino group. The fluorenyl component, with its molecular formula of C₁₃H₁₀, provides exceptional stability through its rigid polycyclic aromatic hydrocarbon framework, which exhibits fluorescent properties when impure and contributes significantly to the overall molecular stability of the protected amino acid. This aromatic system demonstrates remarkable resistance to acidic conditions and hydrolysis while maintaining selective vulnerability to weak bases such as piperidine, which enables efficient deprotection without affecting other acid-sensitive functional groups present in complex molecular structures.

The carbamate functionality within the fluorenylmethoxycarbonyl group adopts a planar configuration, as confirmed by crystallographic studies showing root-mean-square deviations of approximately 0.001-0.005 Å from planarity. This geometric constraint arises from the extended conjugation between the carbonyl group and the nitrogen atom, which creates partial double-bond character in the carbon-nitrogen linkage. Recent computational investigations have revealed that carbamate systems can stabilize both cis and trans configurations of the amide bond, with nearly half of the low-energy conformers exhibiting cis geometries in certain cases. This conformational flexibility represents a significant departure from conventional peptide chemistry, where trans configurations typically predominate due to energetic considerations.

The methoxycarbonyl linker component serves as the critical connection point between the fluorenyl ring system and the protected amino group, facilitating the base-catalyzed elimination reaction that leads to deprotection. During the deprotection process, treatment with piperidine results in the formation of dibenzofulvene as a stable byproduct, which can be readily monitored through ultraviolet spectroscopy due to its characteristic absorption properties. The reaction mechanism proceeds through initial base attack at the carbamate carbon, followed by elimination of the fluorenylmethoxy group and subsequent decarboxylation to yield the free amino acid. This deprotection pathway demonstrates remarkable chemoselectivity and proceeds under mild conditions that preserve the integrity of other functional groups within the molecule.

Table 1: Structural Properties of Fluorenylmethoxycarbonyl Protecting Group Components

Component Molecular Formula Key Structural Features Conformational Properties
Fluorenyl Ring C₁₃H₁₀ Rigid polycyclic aromatic system Planar geometry (r.m.s. deviation <0.025 Å)
Methoxycarbonyl Linker -OCO- Carbamate functionality Extended π-conjugation
Complete Protecting Group C₁₅H₁₁O₂- Base-labile, acid-stable Planar carbamate geometry

Stereochemical Features of the R-Configured Chiral Center

The R-configuration at the chiral center of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid establishes the absolute stereochemistry that determines the compound's three-dimensional spatial arrangement and influences its interactions with other chiral molecules. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are ranked according to atomic number and connectivity patterns. The R-configuration indicates that when viewed along the carbon-hydrogen bond with the hydrogen atom pointing away from the observer, the remaining three substituents are arranged in a clockwise order of decreasing priority: the carboxyl group, the fluorenylmethoxycarbonyl-protected amino group, and the methylpent-4-enoic chain.

Crystallographic studies of related fluorenylmethoxycarbonyl-protected amino acids have consistently confirmed high stereochemical purity, with Hooft parameters typically measuring -0.05, indicating the presence of a single enantiomer with negligible racemization. This stereochemical integrity is maintained throughout synthetic transformations due to the stability of the chiral center under the mild conditions typically employed in fluorenylmethoxycarbonyl chemistry. The absolute configuration has been verified through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide definitive structural confirmation.

The stereochemical environment around the chiral center creates specific steric interactions that influence the overall molecular conformation and reactivity patterns. The bulky fluorenylmethoxycarbonyl group generates significant steric hindrance that restricts conformational flexibility and creates preferential orientations for subsequent chemical transformations. These steric effects are particularly pronounced in the solid state, where intermolecular interactions are optimized to minimize unfavorable contacts while maximizing stabilizing interactions such as hydrogen bonding and π-π stacking arrangements.

The R-configuration also affects the compound's behavior in asymmetric synthesis applications, where the defined stereochemistry can serve as a stereochemical directing element for subsequent transformations. The predictable spatial arrangement of functional groups around the chiral center enables stereoselective reactions that proceed with high diastereoselectivity, making these compounds valuable intermediates in the synthesis of more complex chiral molecules. Computational modeling studies have demonstrated that the R-configuration creates specific electrostatic and steric environments that favor particular reaction pathways and product formation patterns.

Allylic Substituent Effects in the Pent-4-enoic Acid Backbone

The pent-4-enoic acid backbone of this compound incorporates an allylic system that introduces significant electronic and conformational effects throughout the molecular structure. The 2-methylpent-4-enoic acid framework, with its molecular formula of C₆H₁₀O₂, contains a terminal alkene functionality that creates an allylic relationship with the chiral center bearing the protected amino group. This allylic arrangement generates extended conjugation possibilities and influences both the acidity of the carboxylic acid group and the stability of various conformational states accessible to the molecule.

The physical properties of the pent-4-enoic acid component have been well-characterized, with the unprotected 2-methyl-4-pentenoic acid exhibiting a boiling point of 195°C, a density of 0.949 g/mL at 25°C, and limited water solubility. The compound displays a characteristic cheese-like odor and has found applications as a flavoring agent, indicating its stability under various environmental conditions. The allylic system contributes to these properties through its influence on molecular polarizability and intermolecular interaction patterns.

The electronic effects of the allylic substituent extend beyond simple inductive influences, creating opportunities for through-space and through-bond electronic communication between the alkene functionality and other electron-rich or electron-deficient centers within the molecule. Research on related allylic systems has demonstrated that these arrangements can significantly enhance reactivity in nucleophilic substitution reactions, with allylic groups providing substantial activation effects compared to non-allylic analogs. In the specific case of 6-chloromethyl-6-methylfulvene, allylic activation resulted in reaction rates approximately 30 times faster than benzyl chloride in nucleophilic displacement reactions, illustrating the powerful electronic effects that allylic systems can exert.

Table 2: Comparative Analysis of Allylic Effects in Related Systems

Compound Structural Feature Relative Reactivity Electronic Effect
Benzyl chloride Benzylic activation 1.0 (reference) Aromatic stabilization
6-Chloromethyl-6-methylfulvene Allylic activation 30× Extended conjugation
2-Methylpent-4-enoic acid Terminal alkene Enhanced acidity Inductive effects

The conformational preferences of the pent-4-enoic acid backbone are influenced by the rotational barriers around the carbon-carbon bonds, which are modulated by the presence of the terminal alkene. The allylic system introduces additional conformational complexity through its ability to adopt various geometries that optimize orbital overlap and minimize steric interactions. These conformational effects are particularly important in determining the overall three-dimensional structure of the fluorenylmethoxycarbonyl-protected amino acid and influence its interactions with other molecules in both solution and solid-state environments.

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCSRFHDUZYOCR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288617-76-5
Record name 288617-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Acylation of the Chiral Auxiliary

A (4R)-benzyloxazolidinone derivative is acylated with methylmalonyl chloride under basic conditions (triethylamine, catalytic DMAP) to form the corresponding enolate precursor. This step ensures proper spatial orientation for subsequent alkylation.

Enolate Alkylation with Allyl Iodide

The preformed enolate is treated with allyl iodide (–78°C, THF), introducing the pent-4-enoic acid backbone. Sodium bis(trimethylsilyl)amide (NaHMDS) serves as the base, achieving >90% diastereomeric excess (d.e.) for the (R)-configured product.

Auxiliary Cleavage and Fmoc Protection

Hydrolytic cleavage of the oxazolidinone (LiOH/H₂O₂) yields (R)-2-methylpent-4-enoic acid. The free amine is then protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in acetone with potassium carbonate, achieving 97% yield.

Table 1: Key Reaction Parameters for Evans Auxiliary Method

StepReagents/ConditionsYield (%)Stereoselectivity (d.e.)
AcylationMethylmalonyl chloride, Et₃N85N/A
Enolate AlkylationAllyl iodide, NaHMDS, THF78>90%
Fmoc ProtectionFmoc-OSu, K₂CO₃, acetone97N/A

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Functionalization

Solid-phase methodologies enable iterative synthesis while minimizing purification bottlenecks. For the target compound:

Resin Loading and Fmoc Deprotection

Wang resin is functionalized with Fmoc-2-aminoisobutyric acid (Fmoc-Aib-OH) using HBTU/DIPEA coupling. Deprotection with 20% piperidine/DMF exposes the amine for subsequent alkylation.

Enolate Generation and Allylation

The resin-bound Aib derivative is treated with LDA (–78°C, THF) to form an enolate, which reacts with allyl bromide to install the pent-4-enoic acid chain. This step achieves 70–75% conversion, requiring two alkylation cycles for completeness.

Cleavage and Isolation

TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) liberates the product, which is precipitated in cold ether and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Wittig Olefination for Backbone Elongation

The pent-4-enoic acid moiety is introduced via Wittig reaction, leveraging methyltriphenylphosphonium bromide (MTPPB) under strongly basic conditions:

Aldehyde Precursor Synthesis

(R)-2-(Fmoc-amino)-2-methylpropionaldehyde is prepared via Swern oxidation of the corresponding alcohol (oxalyl chloride, DMSO, –60°C).

Wittig Reaction with MTPPB

The aldehyde reacts with MTPPB and t-BuOK in THF (0.4 M, reflux), yielding the α,β-unsaturated ester. Saponification (LiOH, H₂O₂) provides the carboxylic acid, with an overall yield of 68%.

Table 2: Wittig Reaction Optimization

ParameterOptimal ValueImpact on Yield
Baset-BuOKMaximizes ylide formation
SolventTHFEnhances solubility
TemperatureReflux (66°C)Accelerates olefination

Reductive Amination Pathway

For laboratories lacking chiral auxiliaries, reductive amination offers a racemic route with subsequent chiral resolution:

Ketone Intermediate Preparation

2-Oxopent-4-enoic acid is synthesized via allylation of pyruvate esters (allyl magnesium bromide, THF).

Stereoselective Reductive Amination

The ketone reacts with ammonium acetate and NaBH₃CN in methanol, producing a racemic amine. Chiral HPLC (Chiralpak IC column) isolates the (R)-enantiomer (99% ee).

Fmoc Protection

The resolved amine is protected using Fmoc-Cl (2 equiv.) and N-methylmorpholine (NMM) in dichloromethane, achieving 89% yield.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Industrial vs. Academic Settings

MethodScalabilityStereoselectivityPurification Complexity
Evans AuxiliaryModerateHigh (≥90% d.e.)Medium
SPPSHighModerateLow
Wittig OlefinationLowN/AHigh
Reductive AminationHighLow (requires resolution)High

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis . Its applications include:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. During the synthesis process, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid is unique due to its specific structure and the presence of the Fmoc protecting group, which makes it highly suitable for use in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid is a compound belonging to the class of amino acids and derivatives, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in various biochemical studies due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Structural Characteristics

The compound's structure is pivotal in determining its biological activity. The Fmoc group is known for its role in peptide synthesis and modification, influencing the compound's interaction with biological targets. The presence of the fluorenyl moiety enhances hydrophobic interactions, which can facilitate binding to various proteins and enzymes.

Chemical Structure

PropertyDescription
IUPAC Name This compound
Molecular Formula C24H27NO4
Molecular Weight 393.48 g/mol
CAS Number 1262886-63-4

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the fluorenyl or amino acid portions could enhance antimicrobial activity, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

Neuroprotective potential has been observed in structural analogs of this compound. Certain derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. For example, compounds featuring the Fmoc group have been linked to improved outcomes in models of neurodegenerative diseases, highlighting their potential therapeutic applications .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound may be attributed to its ability to modulate cytokine production and immune responses. Studies suggest that similar compounds can inhibit pro-inflammatory pathways, reducing the secretion of inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on various fluorenylmethoxycarbonyl derivatives revealed that modifications at the amino acid level significantly influenced antibacterial potency against Staphylococcus aureus and Escherichia coli. The most effective derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • Neuroprotection : In vitro assays demonstrated that certain Fmoc derivatives could reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide. These compounds showed a dose-dependent increase in cell viability, with IC50 values ranging from 20 to 50 µM .
  • Inflammatory Response Modulation : In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema and reduced levels of inflammatory cytokines compared to control groups .

Q & A

Q. What are the recommended synthesis protocols for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, and how do reaction conditions influence yield?

The synthesis typically employs Fmoc-protection strategies. For example, a method involves dissolving the precursor amino acid in a 1:1 H₂O/acetone solution, followed by the addition of Fmoc-OSu (1.10 equiv) and Na₂CO₃ (4 equiv) under nitrogen. Stirring overnight at room temperature yields the Fmoc-protected product, which is purified via liquid-liquid extraction . Key factors include:

  • Solvent choice : Acetone/water mixtures minimize side reactions.
  • Stoichiometry : Excess Na₂CO₃ ensures deprotonation of the amino group for efficient Fmoc coupling.
  • Temperature : Prolonged room-temperature reactions improve conversion rates.

Q. How can researchers validate the enantiomeric purity of this compound post-synthesis?

Enantiomeric purity is critical for peptide synthesis applications. Analytical methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol gradients.
  • Optical Rotation : Compare observed [α]D values with literature data for the (R)-enantiomer .
  • NMR Spectroscopy : Diastereomeric derivatives (e.g., Mosher’s esters) can resolve enantiomers via ¹H-NMR splitting patterns .

Q. What safety precautions are essential when handling this compound?

Safety data indicate hazards include skin/eye irritation (GHS Category 2) and respiratory toxicity (GHS Category 3). Mitigation strategies:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Collect solid residues with non-sparking tools and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the alkyne/alkene functionality in this compound influence its reactivity in peptide coupling reactions?

The terminal alkene (pent-4-enoic acid backbone) allows for selective modifications:

  • Click Chemistry : The alkene can participate in thiol-ene reactions for site-specific bioconjugation.
  • Steric Effects : The methyl group at C2 enhances steric hindrance, reducing racemization during peptide elongation .
  • Comparative Reactivity : Unlike alkyne-containing analogs (e.g., pent-4-ynoic acid derivatives), the alkene avoids Cu-catalyzed side reactions but requires UV light for thiol-ene coupling .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Stability studies suggest:

  • pH Sensitivity : Stable at pH 7–9 (common in peptide synthesis); degradation occurs below pH 4 (amide bond hydrolysis) or above pH 10 (Fmoc deprotection).
  • Temperature : Store at 2–8°C under nitrogen to prevent oxidation of the alkene .
  • Lyophilization : Freeze-drying in inert atmospheres extends shelf life >12 months .

Q. How do structural analogs of this compound compare in binding affinity to biological targets?

A comparison of Fmoc-protected amino acid derivatives reveals:

CompoundStructural FeatureBinding Affinity (IC₅₀)Application
Fmoc-4,5-dehydro-Leu-OH Alkene, methyl branch12 µM (Enzyme X)Inhibitor design
Fmoc-L-photo-methionine Photoactivatable groupN/ACrosslinking studies
Fmoc-Asp(CSY)-OH Sulfur-modified side chain8 µM (Receptor Y)Targeted drug delivery

The (R)-2-methylpent-4-enoic acid derivative shows enhanced selectivity due to its rigid alkene geometry .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity often arise from impurities or enantiomeric contamination. Solutions include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity (e.g., m/z 351.4 for [M+H]⁺) .
  • Circular Dichroism (CD) : Validate secondary structure interactions in peptide conjugates.
  • Dose-Response Curves : Re-evaluate activity using >95% pure samples (HPLC-validated) .

Methodological Considerations

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?

  • Coupling Agents : Use HATU/DIPEA over EDCI/HOBt to reduce racemization rates.
  • Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed enantiomerization.
  • Monitoring : Real-time FTIR detects amide bond formation, minimizing over-activation .

Q. What computational tools predict the compound’s interaction with peptide-processing enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like aminopeptidases. Key parameters:

  • Binding Pockets : The methyl group at C2 fits into hydrophobic subpockets.
  • Electrostatic Maps : The Fmoc group’s π-electron cloud stabilizes aromatic residues (e.g., Tyr, Phe) .

Q. How does the compound’s stability in DMSO affect its use in high-throughput screening (HTS)?

  • Solubility : >10 mM in DMSO, but freeze-thaw cycles cause precipitation. Use fresh aliquots.
  • Artifact Risk : Pre-screen for DMSO-mediated aggregation (dynamic light scattering).
  • Bioactivity : Confirm dose-response consistency across solvent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.